molecular formula C15H17N3O5 B13328444 Methyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate

Methyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13328444
M. Wt: 319.31 g/mol
InChI Key: RUFKGUMZPMJTTR-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound with a complex substitution pattern. Its structure features a pyrazole ring substituted at the 1-position with a benzyl group bearing methoxy and methoxycarbonyl moieties at the 2- and 4-positions of the benzene ring, respectively.

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

methyl 4-amino-2-[(2-methoxy-4-methoxycarbonylphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C15H17N3O5/c1-21-12-6-9(14(19)22-2)4-5-10(12)8-18-13(15(20)23-3)11(16)7-17-18/h4-7H,8,16H2,1-3H3

InChI Key

RUFKGUMZPMJTTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CN2C(=C(C=N2)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Initial Nitration and Reduction of Aromatic Precursors

a. Synthesis of 2-Methoxy-4-(methoxycarbonyl)benzaldehyde

The process begins with the functionalization of a methoxy-substituted benzaldehyde derivative. Typically, nitration of methylated aromatic compounds is performed under controlled conditions to introduce nitro groups selectively, followed by reduction to amino derivatives.

  • Reaction Conditions: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures (~0°C) to prevent poly-nitration.
  • Purification: Crystallization or recrystallization from suitable solvents such as ethanol or ethyl acetate.

b. Reduction of Nitro to Amino Group

  • Method: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere or chemical reduction with zinc powder in acetic acid.
  • Outcome: Conversion of nitro compounds to corresponding amino derivatives with yields typically exceeding 90%.

Formation of Pyrazole Core via Cyclization

a. Condensation with 1,3-Dicarbonyl Compounds

  • The amino intermediate reacts with suitable 1,3-dicarbonyl compounds or their derivatives, such as methyl acetoacetate, under reflux conditions to form the pyrazole ring.

b. Cyclization Conditions

  • Reagents: Hydrazine derivatives or hydrazine hydrate are often employed to cyclize the intermediate.
  • Reaction Parameters: Reflux in ethanol or methanol at temperatures around 80-100°C for 4-8 hours.
  • Yield: Typically moderate to high (70-85%), depending on purity and reaction control.

Introduction of the Carboxylate and Methoxy Groups

a. Esterification and Methoxycarbonylation

  • The carboxylate functionality is introduced via esterification of the pyrazole core with methyl chloroformate or methylation of the carboxylic acid group using diazomethane or methyl iodide in the presence of a base.

  • Reaction Conditions: Methyl chloroformate reactions are performed at low temperatures (~0°C) with pyridine as a base, yielding methyl esters efficiently.

b. Methoxy Substituents

  • The methoxy groups on the aromatic rings are typically retained from precursor molecules or introduced via methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.

Final Assembly via Coupling and Amidation

a. Coupling of Aromatic and Pyrazole Units

  • The benzyl group bearing the methoxycarbonyl substituent is coupled with the pyrazole core through nucleophilic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, depending on the functional groups present.

b. Amidation to Introduce the Amino Group

  • The amino group at position 4 of the pyrazole ring is introduced via amidation reactions involving acyl chlorides or isocyanates, often under basic conditions with triethylamine or sodium hydride in inert solvents like dichloromethane or tetrahydrofuran.

Purification and Characterization

  • Purification Techniques: Crystallization, column chromatography, and preparative HPLC are employed to isolate the pure compound.
  • Characterization: Confirmed through NMR spectroscopy, LC-MS, and IR spectroscopy, ensuring the integrity of the pyrazole core and substituents.

Summary of Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Typical Yield
Aromatic nitration HNO₃ / H₂SO₄ - 0°C 1-2 hours 80-90%
Nitro reduction Pd/C / H₂ or Zn / AcOH - RT or reflux 2-4 hours 90%+
Cyclization to pyrazole Hydrazine hydrate Ethanol 80-100°C 4-8 hours 70-85%
Esterification Methyl chloroformate Pyridine 0°C 2 hours 85-95%
Coupling Suzuki/Buchwald Dioxane / Toluene Reflux 12-24 hours 75-90%
Amidation Acyl chloride / Isocyanate DCM / THF RT 12-24 hours 70-85%

Notes on Methodology and Optimization

  • Reaction Monitoring: TLC and LC-MS are routinely used to monitor reaction progress.
  • Temperature Control: Precise temperature regulation is crucial during nitration and esterification to prevent side reactions.
  • Purification: Recrystallization from ethanol or ethyl acetate is preferred for high purity, while chromatography is used for complex mixtures.
  • Yield Optimization: Reactions involving coupling steps benefit from the use of catalysts like Pd(PPh₃)₄ or BOP reagents, and microwave-assisted protocols can significantly reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism of action.

Comparison with Similar Compounds

a) Methyl 5-amino-1-{4-[(3,4-difluorophenyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxylate ()

  • Substituents : Replaces the 2-methoxy-4-(methoxycarbonyl)benzyl group with a 4-[(3,4-difluorophenyl)carbamoyl]phenyl moiety.

b) Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate ()

  • Substituents: Features a simpler 4-methoxybenzyl group and lacks the 4-amino group on the pyrazole ring.
  • Impact: The absence of the 4-amino group reduces hydrogen-bonding capacity, which may limit its utility in drug design compared to the target compound .

c) Methyl 4-amino-1H-pyrazole-5-carboxylate ()

  • Substituents : Lacks the benzyl group entirely, simplifying the structure.
  • Impact : Reduced steric hindrance and lipophilicity, making it less suitable for targeting hydrophobic binding pockets in enzymes or receptors .

Physicochemical Properties

Compound Molecular Formula Key Features Melting Point/Stability
Methyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate (Target) C₁₅H₁₇N₃O₅ Dual ester groups, benzyl substituent, 4-amino group Not reported (inferred high polarity)
Methyl 5-amino-1-{4-[(3,4-difluorophenyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxylate C₁₉H₁₆F₂N₄O₃ Difluorophenyl carbamoyl group, 5-amino substituent Not reported
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate C₂₀H₂₂N₂O₃ 4-Methoxybenzyl, p-tolyl groups, no amino substituent Not reported
Methyl 4-amino-1H-pyrazole-5-carboxylate C₅H₇N₃O₂ Minimal substituents, high solubility Not reported

Biological Activity

Methyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate (commonly referred to as the compound ) is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H18N2O5C_{15}H_{18}N_{2}O_{5}, with a molecular weight of approximately 290.31 g/mol. The structural features that contribute to its biological activity include:

  • Pyrazole ring : Known for its role in various pharmacological activities.
  • Methoxycarbonyl groups : These functional groups can enhance lipophilicity and bioavailability.
  • Amino group : Often associated with interactions at biological targets.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer and melanoma. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are critical in tumor progression and survival .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer10BRAF Inhibition
Compound BMelanoma15EGFR Inhibition
Methyl 4-amino...VariousTBDTBD

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential use in treating inflammatory diseases . This activity may be attributed to the modulation of signaling pathways involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents can significantly influence potency and selectivity against specific targets. For example:

  • Substitution on the benzyl moiety : Variations can lead to enhanced binding affinity to target proteins.
  • Altering functional groups : Changing methoxy to other groups may improve or reduce activity.

Study on Anticancer Efficacy

In a recent study, this compound was tested against several human tumor cell lines. The results indicated promising cytotoxicity, particularly in breast cancer cells characterized by a Claudin-low subtype, which is typically resistant to conventional therapies .

Synergistic Effects with Chemotherapy

Another research effort explored the synergistic effects of this compound when combined with doxorubicin. The findings suggested that certain pyrazole derivatives could enhance the efficacy of doxorubicin, leading to increased apoptosis in resistant cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted hydrazines with β-ketoesters or analogous carbonyl derivatives. Key parameters include solvent polarity (e.g., DMF or ethanol), temperature (60–100°C), and reaction time (12–24 hours). For example, cyclocondensation steps often require reflux conditions to achieve high yields . Post-synthetic modifications, such as ester hydrolysis or benzylation, may necessitate pH control (e.g., basic hydrolysis with NaOH) to preserve functional groups .

Q. What purification techniques are effective for isolating this compound, given its structural complexity?

  • Methodology : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is widely used due to the compound’s polar substituents (amino and carboxylate groups). Preparative HPLC with C18 columns and acetonitrile/water mobile phases can resolve closely related impurities. Recrystallization from ethanol or methanol is effective for final purity enhancement .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in the benzyl moiety). 2D experiments (COSY, HSQC) resolve overlapping signals .
  • X-ray crystallography : SHELX software (SHELXL for refinement) is employed to determine crystal packing and hydrogen-bonding networks. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

  • Methodology : Discrepancies in R-factors or electron density maps often arise from disorder in the methoxycarbonyl or benzyl groups. Strategies include:

  • Using twin refinement in SHELXL for overlapping lattices.
  • Applying restraints to bond lengths/angles for flexible substituents.
  • Validating against spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm1^{-1}) to confirm functional group integrity .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of analogs?

  • Methodology :

  • Analog synthesis : Replace the benzyl group with halogenated (e.g., 4-fluorobenzyl) or electron-withdrawing substituents to assess electronic effects on bioactivity .
  • Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination. Pair with molecular docking (AutoDock Vina) to correlate activity with substituent positioning in binding pockets .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with proteins.
  • Fluorescence quenching : Monitor tryptophan residue changes in target enzymes upon compound binding.
  • Metabolic stability assays : Use liver microsomes to evaluate cytochrome P450-mediated degradation, informing pharmacokinetic profiles .

Q. What strategies mitigate instability of the compound under physiological conditions?

  • Methodology :

  • pH stability studies : Conduct accelerated degradation tests in buffers (pH 1–9) with HPLC monitoring. Amino and ester groups are prone to hydrolysis at extreme pH, requiring formulation in lyophilized or encapsulated forms .
  • Light sensitivity : Store samples in amber vials under inert gas (N2_2) to prevent photodegradation of the pyrazole ring .

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